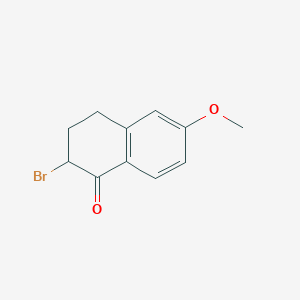
(4-溴-1-萘甲基)甲醇
描述
Synthesis Analysis
- Step 1 : Starting with 4-bromonaphthalene-1-carboxylic acid , react it with BH₃·THF (borane in tetrahydrofuran) in tetrahydrofuran (THF) at room temperature. The resulting solution is then quenched with hydrogen chloride, and the product is isolated as a white solid .
Molecular Structure Analysis
The molecular formula of (4-Bromonaphthalen-1-yl)methanol is C₁₁H₉BrO , with a molecular weight of approximately 237.09 g/mol . It contains a hydroxyl group and an aromatic bromine substituent .
Physical And Chemical Properties Analysis
科学研究应用
合成和生物学评价
(4-溴-1-萘甲基)甲醇已用于合成各种化合物。一个显着的应用是制备 1-(4-溴-1-羟基萘-2-基)-乙-1-酮,该酮进一步用于合成具有抗菌活性的化合物 (Sherekar, Kakade, & Padole, 2021)。
螯合控制的不对称合成
它已被用作不对称合成α-羟基酯的的手性助剂,证明了它在立体选择性化学反应中的重要性 (Jung, Ho, & Kim, 2000)。
抗癌和化学预防剂
(4-溴-1-萘甲基)甲醇的衍生物已被研究其作为抗癌和化学预防剂的潜力。具体化合物在诱导醌还原酶 1 和抑制一氧化氮生成方面显示出有希望的结果,这在癌症化学预防中至关重要 (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018)。
甲醇的不对称合成
该化合物已用于通过 [1-(甲硅烷基甲基)丙烯基] 甲醇从醛合成 (1,3-丁二烯-2-基) 甲醇,展示了其在有机合成中的多功能性 (Durán-Galván & Connell, 2010)。
传感器开发
(4-溴-1-萘甲基)甲醇衍生物已用于比色传感器开发,特别是用于检测水溶液和牛血清白蛋白中的半胱氨酸 (Shang et al., 2016)。
安全和危害
属性
IUPAC Name |
(4-bromonaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWQAUUZFJKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508836 | |
| Record name | (4-Bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56052-26-7 | |
| Record name | (4-Bromonaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

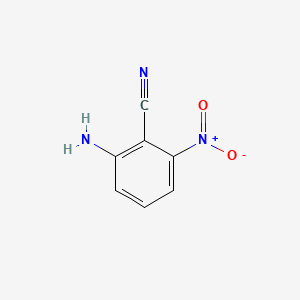
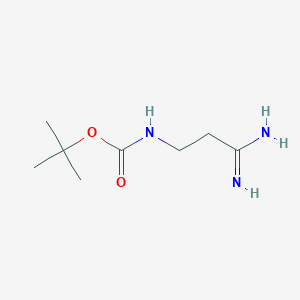

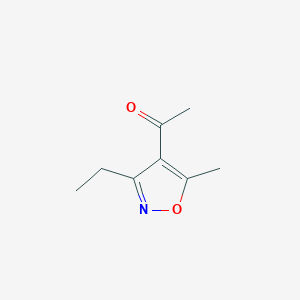
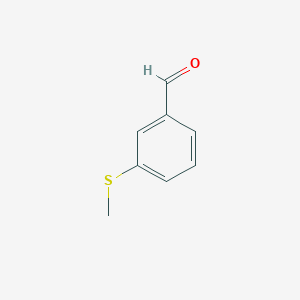


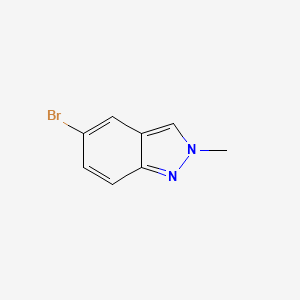
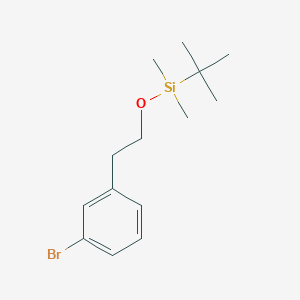


![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)

